molecular formula C10H8N2O4 B1439116 2-(Furan-2-ylmethoxy)-5-nitropyridine CAS No. 1065484-84-5

2-(Furan-2-ylmethoxy)-5-nitropyridine

Cat. No. B1439116
M. Wt: 220.18 g/mol
InChI Key: DQTSFYSTYVVZHJ-UHFFFAOYSA-N
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Description

“2-(Furan-2-ylmethoxy)-5-nitropyridine” is a chemical compound that contains a furan ring. Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . The compound also contains a nitropyridine group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) substituted with a nitro group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Furan-2-ylmethoxy)-5-nitropyridine” were not found in the available resources, furan derivatives in general have been known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Furan-2-ylmethoxy)-5-nitropyridine” include a molecular weight of 189.21100 and a density of 1.188g/cm3. It has a boiling point of 321.9ºC at 760 mmHg .

Scientific Research Applications

Chemical Properties and Synthesis

The chemistry of pyridine and its derivatives, including 2-(Furan-2-ylmethoxy)-5-nitropyridine, is significant in various chemical reactions and syntheses. One study describes the use of palladium as a catalyst for preparing 2-pyridones and discusses the chemical reactions involving arylpyridines and heterocyclic substituted pyridines (Becher, 1975).

Applications in Synthesis of Heterocycles

Furan derivatives, including 2-(Furan-2-ylmethoxy)-5-nitropyridine, play a role in the synthesis of polynuclear heterocycles. A study by Eatough et al. (1970) explores the cyclizations of 2- and 4-substituted 3-nitropyridines to form various heterocyclic compounds, demonstrating the compound's utility in complex chemical syntheses (Eatough et al., 1970).

Corrosion Inhibition

Research by Khaled and El-maghraby (2014) indicates that certain furan derivatives, closely related to 2-(Furan-2-ylmethoxy)-5-nitropyridine, can act as corrosion inhibitors for mild steel in acidic solutions. This highlights the potential application of similar compounds in anti-corrosion treatments (Khaled & El-maghraby, 2014).

Synthesis of Nitroaromatic Compounds

Dias et al. (2015) report on the synthesis and characterization of new nitroaromatic compounds, including derivatives similar to 2-(Furan-2-ylmethoxy)-5-nitropyridine. These compounds are evaluated for their potential as anti-leishmanial drugs, showcasing the compound's relevance in medicinal chemistry (Dias et al., 2015).

Antibacterial Activity

Niwa et al. (2007) explore the antibacterial activities of phenylthio- and phenyl-5-nitro-2-furoates, compounds structurally related to 2-(Furan-2-ylmethoxy)-5-nitropyridine. Their study highlights the potential of such compounds in developing new antibacterial agents (Niwa et al., 2007).

Future Directions

Furan derivatives have been recognized for their potential in the development of new drugs due to their diverse biological activities . Therefore, “2-(Furan-2-ylmethoxy)-5-nitropyridine”, as a furan derivative, may also hold potential for future research and development in medicinal chemistry .

properties

IUPAC Name

2-(furan-2-ylmethoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-12(14)8-3-4-10(11-6-8)16-7-9-2-1-5-15-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSFYSTYVVZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653847
Record name 2-[(Furan-2-yl)methoxy]-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-ylmethoxy)-5-nitropyridine

CAS RN

1065484-84-5
Record name 2-(2-Furanylmethoxy)-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065484-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Furan-2-yl)methoxy]-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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